(1R,3'S)-1'-Benzyl-3'-methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a benzyl group, a methyl group, and a spiro linkage between an isobenzofuran and a piperidine ring. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and methyl-substituted precursors, followed by cyclization to form the spiro linkage. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,3’S)-N-[2-Chloro-3-(trifluoromethyl)benzyl]-N-cyclopropyl-5,6-difluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3’-carboxamide
- (1R,3’S)-1’-benzyl-6-((tert-butyldimethylsilyl)oxy)-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one
Uniqueness
(1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol is unique due to its specific spirocyclic structure and the presence of both benzyl and methyl groups. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H23NO2 |
---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
(3R,3'S)-1'-benzyl-3'-methylspiro[1H-2-benzofuran-3,4'-piperidine]-5-ol |
InChI |
InChI=1S/C20H23NO2/c1-15-12-21(13-16-5-3-2-4-6-16)10-9-20(15)19-11-18(22)8-7-17(19)14-23-20/h2-8,11,15,22H,9-10,12-14H2,1H3/t15-,20+/m0/s1 |
InChI-Schlüssel |
OQTIGWBKYFXIOZ-MGPUTAFESA-N |
Isomerische SMILES |
C[C@H]1CN(CC[C@]12C3=C(CO2)C=CC(=C3)O)CC4=CC=CC=C4 |
Kanonische SMILES |
CC1CN(CCC12C3=C(CO2)C=CC(=C3)O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.